HSD Inhibitor 23
Overview
Description
HSD Inhibitor 23 is a useful research compound. Its molecular formula is C24H33F3N4O2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. 17β-Hydroxysteroid Dehydrogenase Inhibition and Cancer Treatment
17β-Hydroxysteroid dehydrogenase (17β-HSD) enzymes play a crucial role in the biosynthesis of active steroids. The inhibition of these enzymes is a significant approach for treating estrogen- and androgen-dependent cancers, as well as osteoporosis. Research has shown that certain cholic acid analogs, including HSD Inhibitor 23, can inhibit 17β-HSD, particularly 17β-HSD2, which is relevant for developing potential therapeutics in this area (Al-Masoudi et al., 2018).
2. Metabolic Syndrome and Diabetes Management
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, like this compound, have been studied for their potential to treat metabolic syndromes, such as cardiovascular diseases, obesity, and diabetes. The inhibition of 11β-HSD1 can lead to improved metabolic profiles, suggesting potential benefits in managing these conditions (Balam et al., 2015).
3. Intracellular Glucocorticoid Modulation
Modulation of intracellular glucocorticoid concentrations is another application of HSD Inhibitors, including this compound. This regulation is crucial in the treatment of metabolic syndrome, where selective inhibition of 11β-HSD1 over 11β-HSD2 is desired. Pharmacophore models and virtual screening methods have been employed to refine and identify novel and selective 11β-HSD inhibitors, showing promise in this area of research (Vuorinen et al., 2014).
4. Osteoporosis Treatment
HSD Inhibitors, such as this compound, have been explored for their potential in treating osteoporosis. By inhibiting enzymes like 17β-HSD2, which inactivates estradiol into estrone, these inhibitors can help ameliorate estrogen deficiency, a key factor in osteoporosis (Vuorinen et al., 2014).
Properties
IUPAC Name |
N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLNSFMROWVHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469772 | |
Record name | HSD Inhibitor 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868604-75-5 | |
Record name | HSD Inhibitor 23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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